N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety, which is known for its electron-accepting properties, and a piperazine ring substituted with a dichlorobenzyl group, contributing to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid. The piperazine ring is then introduced via nucleophilic substitution reactions, where the dichlorobenzyl group is attached to the piperazine nitrogen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The benzothiadiazole moiety can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Solvents like dichloromethane or ethanol are often employed to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiadiazole moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the dichlorobenzyl moiety.
Scientific Research Applications
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with electron-rich sites, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine, used in organic synthesis and industrial applications.
Thiadiazole derivatives: Compounds containing the thiadiazole ring, known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE stands out due to its combination of a benzothiadiazole moiety and a dichlorobenzyl-substituted piperazine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5OS/c20-14-3-1-4-15(21)13(14)11-25-7-9-26(10-8-25)12-18(27)22-16-5-2-6-17-19(16)24-28-23-17/h1-6H,7-12H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGHCEPLLUJNAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)CC(=O)NC3=CC=CC4=NSN=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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